molecular formula C17H13NO7 B2544532 (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate CAS No. 556009-51-9

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

Cat. No. B2544532
M. Wt: 343.291
InChI Key: FRHSTAAWFGCWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate” is a chemical compound with the molecular formula C17H13NO7 . It has an average mass of 343.288 Da and a monoisotopic mass of 343.069214 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the use of reagents and conditions such as 10% Na2CO3/distilled water/stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has explored the synthesis of novel derivatives with potential antitumor activities. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles bearing different substituents, which were evaluated for their cytostatic activities against malignant human cell lines. These compounds exhibited significant antitumor activity, suggesting their potential in cancer treatment (Racané et al., 2006).

Antimicrobial Activities

The investigation of antimicrobial properties is another significant application. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic-causing bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2019).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of related compounds provide insight into their structural and functional characteristics. For example, Sonar et al. (2007) conducted research on methyl 2,6-dihydroxy-3-nitrobenzoate, analyzing its crystal structure and hydrogen bonding patterns, which contribute to understanding the compound's chemical behavior (Sonar et al., 2007).

Luminescence Sensing and Selective Adsorption

The exploration of luminescence sensing properties and selective adsorption of dyes represents another application area. Guo et al. (2017) synthesized a microporous anionic metal-organic framework that showed potential as a luminescent probe for nitrobenzene and demonstrated rapid and selective separation of methylene blue, highlighting its applicability in sensing and adsorption processes (Guo et al., 2017).

properties

IUPAC Name

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSTAAWFGCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

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